2-{[4-(BUTOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid is an organic compound with the molecular formula C19H26N2O4. This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a butoxycarbonyl-protected aniline moiety. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Protection of Aniline: The aniline group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the butoxycarbonyl-protected aniline.
Formation of Amide Bond: The protected aniline is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the amide bond.
Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of automated synthesizers and optimization of reaction conditions for scale-up, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activity.
Industry: Limited use in specialized chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the butoxycarbonyl-protected aniline moiety.
N-Butoxycarbonyl aniline: Lacks the cyclohexanecarboxylic acid group.
N-Phenylcyclohexanecarboxamide: Similar structure but without the butoxycarbonyl group.
Uniqueness
2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and butoxycarbonyl-protected aniline moiety. This combination allows for specific interactions in chemical and biological systems that are not possible with simpler analogs.
Properties
IUPAC Name |
2-[(4-butoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-2-3-12-25-19(24)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)18(22)23/h8-11,15-16H,2-7,12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRETGBTXXBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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